molecular formula C11H14FNO B1439307 (S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol CAS No. 1261233-72-0

(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol

Cat. No.: B1439307
CAS No.: 1261233-72-0
M. Wt: 195.23 g/mol
InChI Key: JLCQPMJBQFEEMH-NSHDSACASA-N
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Description

(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis as a Bioactive Molecule Intermediate

(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol serves as an essential intermediate in the synthesis of various bioactive molecules. A notable application is in the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, achieved through an asymmetric 1,3-dipolar cycloaddition reaction. This process demonstrates the compound's role in facilitating the synthesis of molecules with significant biological activity, without the necessity for chromatography in purification stages (P. Kotian et al., 2005).

Antimicrobial Activity Enhancement

Research on novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety demonstrates the enhancement of in vitro antibacterial activity. Compounds with a cis-oriented 4-methyl or 4-fluoro-3-cyclopropylaminomethyl-1-pyrrolidinyl moiety exhibited up to 16-fold more potent activity against quinolone-resistant Gram-positive clinical isolates compared to clinafloxacin. This highlights the compound's potential in contributing to the development of more effective antibacterial agents (Y. Asahina et al., 2008).

Structure Directing Agent in Material Synthesis

The presence of fluorine atoms in structure directing agents, such as in the synthesis of AlPO4-5 and SAPO-5 materials, demonstrates an improvement in the templating ability of benzyl-pyrrolidine derivatives. This suggests that the compound's fluorinated derivative could play a significant role in the synthesis of crystalline microporous materials, offering insights into the influence of fluorine on material properties (Luis Gómez-Hortigüela et al., 2005).

Chiral Building Block in Pharmaceuticals

The compound also acts as a chiral building block in pharmaceutical synthesis, as demonstrated in the production of (S)-N-Benzyl-3-pyrrolidinol from Geotrichum capitatum. This application underscores its importance in the stereoselective synthesis of pharmaceuticals, where the chirality of molecules can significantly impact their biological activity (K. Yamada-Onodera et al., 2007).

Sensor Development

A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry demonstrated selective ratiometric and colorimetric chemosensing for Al(3+) ions. This application reveals the compound's potential utility in developing sensitive and selective sensors for metal ions, which could have implications in environmental monitoring and biomedical diagnostics (D. Maity & T. Govindaraju, 2010).

Properties

IUPAC Name

(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCQPMJBQFEEMH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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